1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride
Overview
Description
1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride is a chemical compound with the CAS Number: 2253108-14-2 and a linear formula of C8H18Cl2N2 . It is also known by the MDL number: MFCD30802434 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C8H18Cl2N2 . The molecular weight of this compound is 213.15 . The SMILES representation of this compound is CN1CCC12CCNCC2. [H]Cl. [H]Cl .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Methyl-Substituted Spirocyclic Systems : The compound is used in synthesizing methyl-substituted spirocyclic piperidine-azetidine and piperidine-pyrrolidine ring systems, crucial in pharmaceuticals. These systems offer two differentiated sites for further functionalization, a key aspect in drug development (Smith et al., 2016).
Radioprotective Agent : A derivative, 7,10-Ethano-1-thia-4,7-diazaspiro [4.5] decane dihydrochloride, was evaluated as a potential radioprotective agent against lethal doses of X-radiation in mice (Shapiro, Tansy & Elkin, 1968).
Enhanced Synthesis Methods : Improved synthesis methods for diazaspiro[4.4] nonane from malononitrile demonstrate its potential for more efficient and higher-yield production (Ji Zhiqin, 2004).
Biological and Medicinal Applications
Antitubercular Agents : Benzothiazinone derivatives containing 2,7-diazaspiro[3.5]nonane showed excellent in vitro activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains, highlighting their potential in tuberculosis treatment (Wang et al., 2020).
Antibacterial and Antifungal Activity : Isoxazolyl derivatives of diazaspiro[4.4]nonane exhibited significant biological activity against standard strains, suggesting their potential in treating bacterial and fungal infections (Rajanarendar et al., 2010).
Inhibiting Osteoclast Activities : Novel N-arylsufonamides featuring a diazaspiro[4,4]nonane nucleus were designed to target osteoclast activity and prevent bone loss in mice, showcasing a new approach to treating osteoporosis (Mounier et al., 2020).
Properties
IUPAC Name |
1-methyl-1,7-diazaspiro[3.5]nonane;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-10-7-4-8(10)2-5-9-6-3-8;;/h9H,2-7H2,1H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHNODCPXKALSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC12CCNCC2.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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